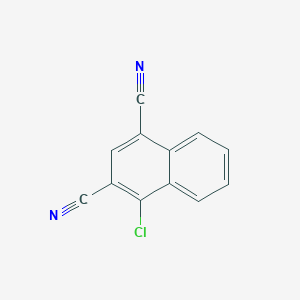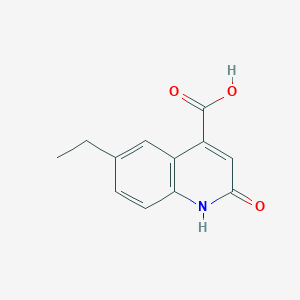
(3,6-Dichloropyridin-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in pharmaceutical research and development due to its unique chemical properties .
Méthodes De Préparation
The synthesis of (3,6-Dichloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,6-dichloropyridine with methanamine under controlled conditions to form the desired product. Industrial production methods often involve large-scale chlorination and amination processes, ensuring high yield and purity .
Analyse Des Réactions Chimiques
(3,6-Dichloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
(3,6-Dichloropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,6-Dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
(3,6-Dichloropyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
- (2,4-Dichloropyridin-3-yl)methanamine hydrochloride
- (3,5-Dichloropyridin-2-yl)methanamine hydrochloride
- (3,6-Dichloropyridin-4-yl)methanamine hydrochloride These compounds share similar structural features but differ in the position of chlorine atoms and the pyridine ring. The unique positioning of chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H7Cl3N2 |
|---|---|
Poids moléculaire |
213.5 g/mol |
Nom IUPAC |
(3,6-dichloropyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(8)10-5(4)3-9;/h1-2H,3,9H2;1H |
Clé InChI |
SEQPCADYRXBWER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)



![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)



![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)
